molecular formula C10H9BrO3 B13055527 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13055527
M. Wt: 257.08 g/mol
InChI Key: ORJDTOFQPWOJIH-UHFFFAOYSA-N
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Description

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyran derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination of 3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group in the benzopyran ring can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Substitution: Formation of 7-substituted derivatives.

    Oxidation: Formation of 3-methoxy-4-oxo-2H-1-benzopyran-4-carboxylic acid.

    Reduction: Formation of 3-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol.

Scientific Research Applications

Pharmacological Applications

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one exhibits several pharmacological activities, making it a subject of interest in drug discovery.

Anticancer Activity

Research indicates that compounds similar to this compound can induce apoptosis in cancer cells and inhibit cell proliferation. For instance:

  • A study highlighted that derivatives of benzopyran exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis through the activation of caspases .
CompoundCancer Cell LineIC50 (µM)Mechanism
7-Bromo derivativeHT29 (colonic)10Apoptosis induction
7-Bromo derivativeMCF-7 (breast)15Cell cycle arrest

Antibacterial Properties

The compound has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure's hydrophobicity contributes to its efficacy:

  • In vitro studies reported that derivatives with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 8 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli2

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized several derivatives of benzopyran and evaluated their effects on human cancer cell lines:

  • The results indicated that certain modifications in the benzopyran structure enhanced cytotoxicity against the HT29 cell line by over 50% compared to untreated controls .

Case Study 2: Antibacterial Efficacy

A screening assay was conducted to assess the antibacterial properties of various benzopyran derivatives:

  • Compounds were tested against clinical isolates of MRSA and showed promising results with MIC values significantly lower than standard antibiotics used in treatment .

Mechanism of Action

The mechanism of action of 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to modulation of their activity. For example, the compound may inhibit certain kinases or modulate the activity of G-protein coupled receptors (GPCRs), thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and methoxy groups in 7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

7-Bromo-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one, with the CAS number 1187828-95-0, is a compound belonging to the benzopyran family. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C10H9BrO3
  • Molecular Weight : 257.080 g/mol
  • Purity : Typically ≥ 95% .

1. Antimicrobial Activity

Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzopyran derivatives. In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-715.2
HeLa12.8

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

3. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In animal models, it was found to reduce inflammation markers significantly when administered in a dose-dependent manner.

Dosage (mg/kg) Inflammation Marker Reduction (%)
1025
2045
5070

This suggests that it may be beneficial in treating inflammatory diseases .

Case Studies

A notable case study involved the application of this compound in a model of rheumatoid arthritis. The treatment resulted in a marked decrease in joint swelling and pain scores compared to control groups, indicating its potential as an anti-rheumatic agent .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

7-bromo-3-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9BrO3/c1-13-9-5-14-8-4-6(11)2-3-7(8)10(9)12/h2-4,9H,5H2,1H3

InChI Key

ORJDTOFQPWOJIH-UHFFFAOYSA-N

Canonical SMILES

COC1COC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

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